molecular formula C9H7BrN2 B3096139 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile CAS No. 1272357-22-8

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No. B3096139
CAS RN: 1272357-22-8
M. Wt: 223.07 g/mol
InChI Key: IQQZIJPWEAFLNT-UHFFFAOYSA-N
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Description

“1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C9H7BrN2. It has a molecular weight of 223.07 . The compound is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The InChI code for “1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is 1S/C9H7BrN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is a solid at room temperature. . Further physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.

Scientific Research Applications

Catalytic Cyclization in Organic Synthesis

A significant application of compounds related to 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is in catalytic cyclization reactions. Cho and Kim (2008) demonstrated the use of a related compound, 3-Bromopyridine-4-carbaldehyde, in cyclization with carboxylic acids. This process, conducted in acetonitrile under carbon monoxide pressure and catalyzed by palladium, produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008).

Synthesis of Cyclopropane Derivatives

Fariña et al. (1986) explored the reactions of 3-bromo-5-methoxyfuran-2(5H)-one with various nucleophiles. This process, involving a double Michael addition followed by internal nucleophilic substitution, leads to the formation of cyclopropane bis-lactones. Such reactions highlight the potential of brominated pyridine derivatives in synthesizing structurally complex cyclopropane compounds (Fariña et al., 1986).

Antibacterial Activity of Derivatives

Bogdanowicz et al. (2013) conducted a study on novel 4-Pyrrolidin-3-cyanopyridine derivatives, synthesized from a similar compound, 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile. These derivatives exhibited significant antibacterial activity against a variety of bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Synthetic Applications in Chemistry

A key aspect of research on similar compounds is their use in synthetic chemistry. Uelkue et al. (1996) reported on the chlorination during an epoxidation reaction of an ethenocyclopropa(b)naphthalene derivative, which shows the potential of these compounds in complex chemical reactions and synthesis processes (Uelkue et al., 1996).

Mechanism of Action

The mechanism of action of “1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile” is not specified in the available literature. The compound’s biological activity, if any, would depend on its interactions with biological targets, which are currently unknown .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302, H312, H315, H319, H332, and H335, suggesting potential harm if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQZIJPWEAFLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736335
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1272357-22-8
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (5-bromo-pyridin-3-yl)-acetonitrile (1.0 g, 5.1 mmol) in 50% NaOH (20 mL) is added 1-bromo-2-chloro-ethane (764 mg, 5.33 mmol) and benzyl triethylammonium chloride (15 mg, 0.11 mmol). The resultant mixture is heated to 60° C. for 2 h. After cooling down to room temperature, EtOAc is added and extracted. The organic layers are combined and washed with brine, dried over Na2SO4, filtered and concentrated. The product is purified by column to afford 626 mg 1-(5-bromo-pyridin-3-yl)-cyclopropanecarbonitrile (55% yield).
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20 mL
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764 mg
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15 mg
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Synthesis routes and methods II

Procedure details

A suspension of 7 mL NaOH (50/50 w/w in H2O) was charged with 2-(5-bromopyridin-3-yl)acetonitrile (from example 199: 0.36 g, 1.9 mmol). 1-Bromo-2-chloroethane (0.29 g, 2.01 mmol) was added followed by a catalytic amount of benzyl triethylammonium chloride (5 mg). The reaction mixture was stirred for 20 h at 60° C. and then poured into water. The resulting solution was extracted into ethyl acetate. The combined organic extracts were washed successively with water and brine, dried over Na2SO4 filtered and then concentrated to yield 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile (0.25 g, 41%), which was used without further purification. 1H NMR (400 MHz, CDCL3) δ (ppm): 8.49 (d, 1H, J=2 Hz); 7.78 (d, 1H, J=4 Hz); 3.94 (q, 2H, J=7.6 Hz); 1.69 (d, 3H, J=7.6 Hz). LCMS Method Y: retention time 1.54 min; [M+1]=212.6.
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7 mL
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0.36 g
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0.29 g
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5 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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